3-[(2,6-Dichlorophenyl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-Dichlorophenyl)methyl]azetidine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a 2,6-dichlorophenylmethyl group.
Preparation Methods
The synthesis of 3-[(2,6-Dichlorophenyl)methyl]azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and azetidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2,6-dichlorobenzyl chloride is added to a solution of azetidine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
3-[(2,6-Dichlorophenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2,6-Dichlorophenyl)methyl]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific proteins or pathways, is ongoing.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorophenyl)methyl]azetidine involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their structure and function. This interaction can lead to changes in cellular pathways and processes, ultimately affecting the biological activity of the target molecules .
Comparison with Similar Compounds
3-[(2,6-Dichlorophenyl)methyl]azetidine can be compared with other azetidine derivatives, such as:
3-[(2,4-Dichlorophenyl)methyl]azetidine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
3-[(2,6-Difluorophenyl)methyl]azetidine: Fluorine atoms replace chlorine atoms, potentially altering its reactivity and biological activity.
3-[(2,6-Dimethylphenyl)methyl]azetidine: Methyl groups instead of chlorine atoms, affecting its chemical properties and applications.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7/h1-3,7,13H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXBJFQQDWTBIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588374 |
Source
|
Record name | 3-[(2,6-Dichlorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937621-77-7 |
Source
|
Record name | 3-[(2,6-Dichlorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.